molecular formula C26H29N5O4S B12131491 6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B12131491
M. Wt: 507.6 g/mol
InChI Key: ODPHWEUKLSBWDZ-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic derivative featuring a fused 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one core. Key substituents include a sulfonyl group (5-(4-methylphenyl)sulfonyl), a morpholinylpropyl side chain (7-(3-morpholin-4-ylpropyl)), and an imino group at position 4. Its synthesis and structural elucidation likely rely on crystallographic tools such as the SHELX software suite (e.g., SHELXL for refinement and SHELXD/SHELXS for structure solution), which are widely employed for small-molecule and macromolecular crystallography .

Properties

Molecular Formula

C26H29N5O4S

Molecular Weight

507.6 g/mol

IUPAC Name

6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C26H29N5O4S/c1-18-4-7-20(8-5-18)36(33,34)22-16-21-25(28-23-9-6-19(2)17-31(23)26(21)32)30(24(22)27)11-3-10-29-12-14-35-15-13-29/h4-9,16-17,27H,3,10-15H2,1-2H3

InChI Key

ODPHWEUKLSBWDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C=CC(=CN4C3=O)C)N(C2=N)CCCN5CCOCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves multiple steps, each requiring specific reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s tricyclic core and substituent diversity distinguish it from related molecules. Below is a comparative analysis of key structural and functional attributes:

Compound Core Structure Key Substituents Functional Groups Potential Applications
6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[...]-2-one (Target) Tricyclic 1,7,9-triaza system Sulfonyl (4-methylphenyl), morpholinylpropyl, imino Sulfonyl, morpholine, imino Enzyme inhibition, cofactor mimicry
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 () Tetracyclic 3,7-dithia-5-aza Methoxyphenyl, dithia bridges Thioether, methoxy Not specified (likely bioactive)
Methylofuran (MFR-a) () Furan-based cofactor Glutamic acid linkages, formyl group (in formylated form) Carboxylate, formyl One-carbon metabolism in methanogens
(-)-Epigallocatechin 3-gallate (EGCG) () Flavan-3-ol Gallate ester, hydroxyl groups Polyphenolic, hydroxyl Antioxidant, cancer prevention

Key Observations :

  • Tricyclic vs. Tetracyclic Systems : The target compound’s tricyclic scaffold contrasts with the tetracyclic frameworks seen in ’s 3,7-dithia-5-azatetracyclo derivatives. The absence of sulfur bridges in the target compound may reduce metal-binding capacity compared to dithia-containing analogs .
  • Sulfonyl vs.
Pharmacological and Functional Insights
  • Cofactor Mimicry: The morpholinylpropyl and sulfonyl groups may enable mimicry of cofactors like MFR-a, which participates in one-carbon transfer in methanogens. However, the target compound’s lack of a formyl group (cf. formylated MFR-a) suggests divergent mechanistic roles .
  • Enzyme Inhibition Potential: The sulfonyl group is a hallmark of protease inhibitors (e.g., HIV-1 protease inhibitors), while morpholine derivatives often target kinases or GPCRs. These features position the compound as a candidate for drug discovery .

Research Findings and Methodological Context

  • Crystallographic Refinement : Structural data for such complex molecules typically derive from SHELX-based refinement (e.g., SHELXL for parameter optimization and SHELXE for experimental phasing) .
  • Synthetic Challenges : The compound’s fused triaza system and sterically hindered sulfonyl group likely necessitate advanced synthetic strategies, such as transition-metal-catalyzed cyclizations or sulfonylation under inert conditions.

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